molecular formula C17H23N3O3S B2896174 4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034290-46-3

4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Numéro de catalogue B2896174
Numéro CAS: 2034290-46-3
Poids moléculaire: 349.45
Clé InChI: QTVMKBIXAWFFTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a cyano group (-CN), a sulfonamide group (-SO2NH2), a piperidine ring, and a tetrahydrofuran ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and tetrahydrofuran rings would add complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the cyano group might undergo reactions such as hydrolysis, reduction, or addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like cyano and sulfonamide might increase its solubility in polar solvents .

Applications De Recherche Scientifique

Inhibition of Human Carbonic Anhydrase Isozymes

A study by Alafeefy et al. (2015) investigated a series of benzenesulfonamides, including compounds with piperidinyl moieties, as inhibitors of human carbonic anhydrases (CAs), particularly focusing on the cytosolic isozymes hCA I, II and the tumor-associated isoforms hCA IX, and XII. These compounds showed low nanomolar inhibitory activity against hCA II and significant inhibition against CA IX and XII, suggesting potential applications in targeting tumor-associated CAs (Alafeefy et al., 2015).

Anticancer Activity

Ghorab and Al-Said (2012) synthesized a series of 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives and evaluated their in vitro anticancer activity against the breast cancer cell line MCF7. Some compounds showed higher potency than Doxorubicin, the reference drug, indicating their potential as novel anticancer agents (Ghorab & Al-Said, 2012).

Synthesis and Structural Characterization

Pratt et al. (2011) reported the X-ray crystal structures of solvates of sulfapyridine, including a tetrahydrofuran solvate, providing insights into the conformational polymorphs and highlighting the significance of three-dimensional hydrogen-bonding networks in the structural stabilization of these compounds (Pratt, Hutchinson, & Stevens, 2011).

Novel Tetrahydroquinoline Derivatives

Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety. These compounds exhibited in vitro antitumor activity, with several derivatives demonstrating potency and efficacy surpassing that of Doxorubicin, suggesting their potential as a new class of antitumor agents (Alqasoumi et al., 2010).

Membrane-bound Phospholipase A2 Inhibitors

Oinuma et al. (1991) prepared a series of benzenesulfonamides as membrane-bound phospholipase A2 inhibitors, indicating the therapeutic potential of these compounds in reducing the size of myocardial infarction, thus showcasing their significance in cardiovascular research (Oinuma et al., 1991).

Orientations Futures

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of a piperidine ring, which is common in many pharmaceuticals , one possible direction could be the development of new drugs.

Propriétés

IUPAC Name

4-cyano-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c18-11-14-1-3-17(4-2-14)24(21,22)19-12-15-5-8-20(9-6-15)16-7-10-23-13-16/h1-4,15-16,19H,5-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVMKBIXAWFFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.